

# Application Notes and Protocols for GSK3532795 in Single-Cycle Infectivity Assays

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: GSK3532795

CAS No.: 1392312-45-6

Cat. No.: B606272

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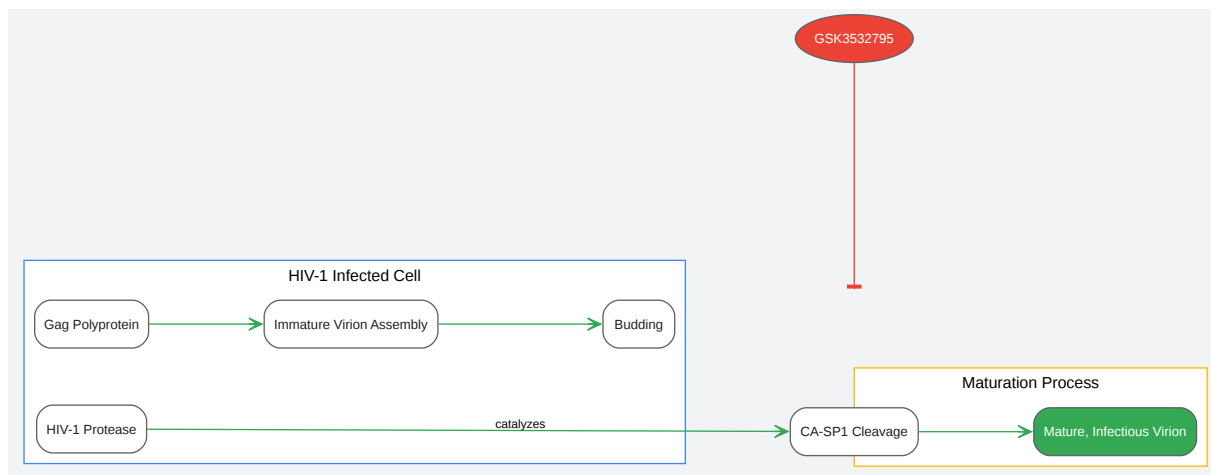
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**GSK3532795** (formerly BMS-955176) is a second-generation HIV-1 maturation inhibitor.[1][2][3] It exhibits potent antiviral activity by targeting the final cleavage event in Gag polyprotein processing, specifically between the capsid protein p24 and the spacer peptide 1 (SP1).[4] This inhibition results in the production of immature, noninfectious virions.[4][5][6] Single-cycle infectivity assays are crucial for evaluating the in vitro efficacy of antiviral compounds like **GSK3532795**. These assays measure the ability of a virus to complete one round of infection in the presence of an inhibitor. This document provides detailed protocols and data for utilizing **GSK3532795** in such assays.

## Mechanism of Action

**GSK3532795** disrupts the maturation of HIV-1 particles by binding to the Gag polyprotein at the CA-SP1 junction. This binding stabilizes the immature Gag lattice and sterically hinders the viral protease from cleaving the CA-SP1 site, which is the final step required for the formation of a mature, infectious viral core.



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Caption: Mechanism of action of **GSK3532795**, inhibiting the final step of HIV-1 maturation.

## Quantitative Data

The following tables summarize the in vitro activity of **GSK3532795** against wild-type and resistant HIV-1 strains as determined by single-cycle infectivity assays.

Table 1: In Vitro Activity of **GSK3532795** against Wild-Type HIV-1

Parameter	Value	Reference
Mean EC50	3.9 nM	[2]

Table 2: In Vitro Activity of **GSK3532795** against Protease Inhibitor-Resistant HIV-1 Isolates

Virus Type	FC-IC50 Range	Reference
Nonlongitudinal PI-Resistant Viruses	0.16–0.68	[5][7]

\*FC-IC50: Fold-change in the 50% inhibitory concentration compared to a wild-type reference virus.

## Experimental Protocols

### Single-Cycle Infectivity Assay Using a Luciferase Reporter Virus

This protocol describes a common method for assessing the antiviral activity of **GSK3532795** using a single-cycle HIV-1 reporter virus that expresses luciferase upon infection of target cells.

Materials:

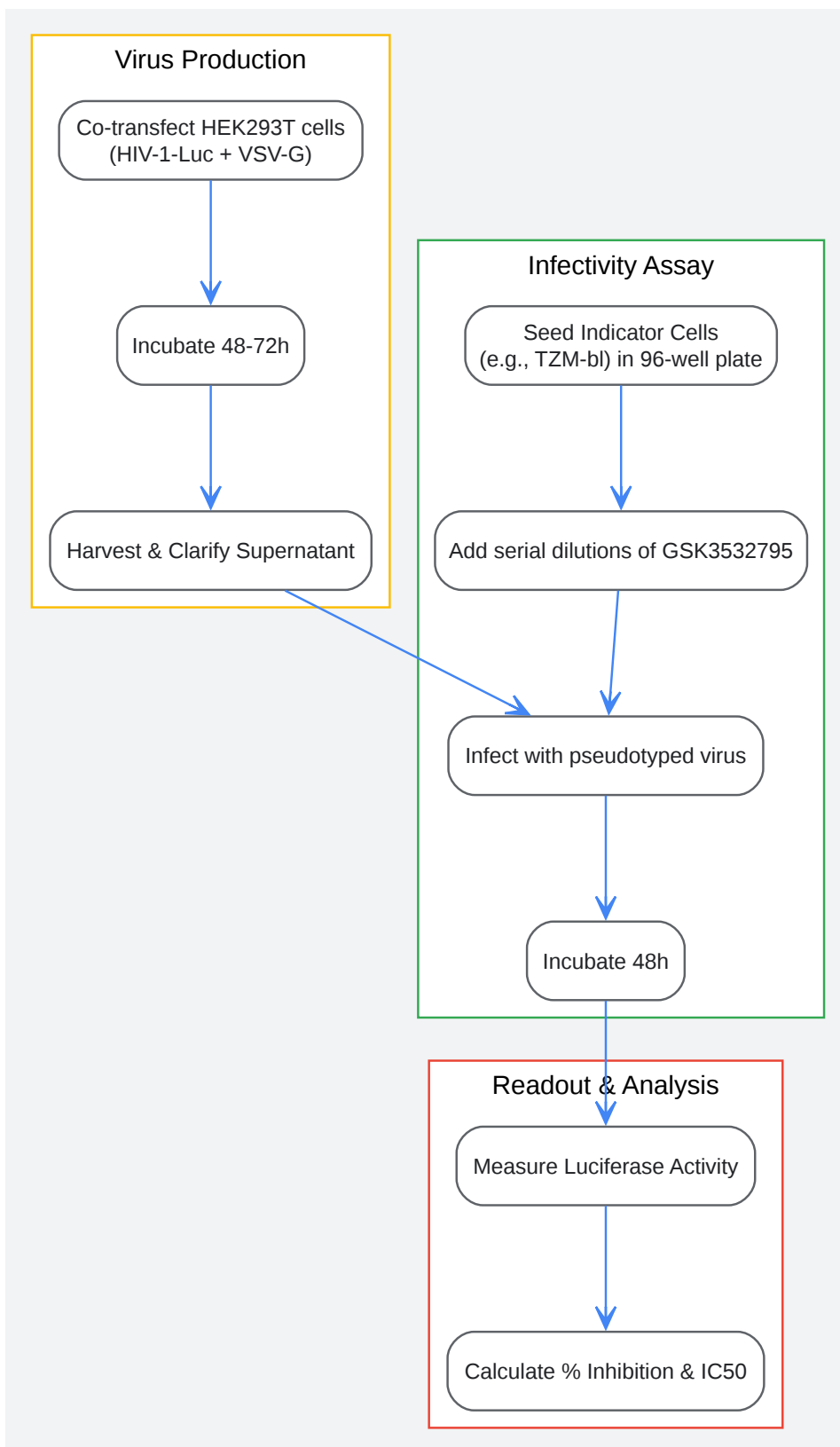
- Cells: HEK293T cells (for virus production), TZM-bl or other suitable indicator cell lines expressing CD4, CCR5, and CXCR4, and containing a Tat-inducible luciferase reporter gene.
- Plasmids:
  - An HIV-1 proviral plasmid with a defective env gene and a luciferase reporter gene inserted (e.g., pNL4-3.Luc.R-E-).
  - An expression plasmid for a viral envelope glycoprotein, such as vesicular stomatitis virus G protein (VSV-G), to pseudotype the virus.
- Reagents:
  - Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
  - Transfection reagent.
  - **GSK3532795** stock solution (in DMSO).

- Luciferase assay reagent.
- Phosphate-buffered saline (PBS).
- Equipment:
  - Standard cell culture incubator (37°C, 5% CO<sub>2</sub>).
  - 96-well cell culture plates (white, clear bottom for microscopy).
  - Luminometer.

#### Procedure:

- Production of Pseudotyped Single-Cycle HIV-1:
  1. Seed HEK293T cells in a culture dish to be 70-80% confluent on the day of transfection.
  2. Co-transfect the cells with the env-defective HIV-1 luciferase reporter plasmid and the VSV-G expression plasmid using a suitable transfection reagent.
  3. Incubate for 48-72 hours.
  4. Harvest the cell culture supernatant containing the pseudotyped virus particles.
  5. Clarify the supernatant by centrifugation to remove cell debris.
  6. The virus stock can be used immediately or stored at -80°C. The viral titer should be determined (e.g., by p24 ELISA).
- Infectivity Assay:
  1. Seed the indicator cells (e.g., TZM-bl) in a 96-well white plate at an appropriate density and allow them to adhere overnight.
  2. Prepare serial dilutions of **GSK3532795** in cell culture medium.
  3. Remove the culture medium from the cells and add the **GSK3532795** dilutions. Include a no-drug control.

4. Add a pre-determined amount of the pseudotyped virus to each well. The amount of virus should result in a luciferase signal that is in the linear range of the assay.
  5. Incubate the plates for 48 hours at 37°C.
- Quantification of Infectivity:
    1. After incubation, remove the supernatant.
    2. Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
  - Data Analysis:
    1. Calculate the percent inhibition of viral infectivity for each **GSK3532795** concentration relative to the no-drug control.
    2. Plot the percent inhibition against the log of the drug concentration and determine the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) using a non-linear regression analysis.



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Caption: Workflow for a single-cycle HIV-1 infectivity assay using a luciferase reporter system.

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